N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a synthetic small molecule characterized by a central pentanamide backbone. Key structural features include:
- A 4,5-dimethylthiazole moiety linked via an amide bond.
- A piperazine ring substituted with a 2-pyridyl group at the 4-position.
- A ketone group at the 5-position of the pentanamide chain.
Properties
Molecular Formula |
C19H25N5O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
InChI |
InChI=1S/C19H25N5O2S/c1-14-15(2)27-19(21-14)22-17(25)7-5-8-18(26)24-12-10-23(11-13-24)16-6-3-4-9-20-16/h3-4,6,9H,5,7-8,10-13H2,1-2H3,(H,21,22,25) |
InChI Key |
NAOKKBUCVIAVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a pentanamide-piperazine scaffold with analogs reported in , such as 7d and 7e . Critical differences lie in the substituents on the piperazine ring and the terminal amide group:
Key Observations:
Terminal Amide Groups :
- The target’s dimethylthiazole moiety offers moderate lipophilicity and steric bulk, contrasting with the thiophene-phenyl groups in 7d/7e, which may engage in π-π stacking interactions.
Yield and Purification:
- Compounds 7d and 7e were isolated in 34% and 45% yields, respectively, using normal-phase and reverse-phase chromatography . The target compound’s synthesis may face similar challenges due to steric hindrance from the dimethylthiazole group.
Pharmacological Implications (Inferred)
While direct activity data for the target compound are unavailable, structural analogs provide clues:
- Dopamine D3 Receptor Selectivity : highlights that 7d and 7e were designed as D3 receptor ligands. The target’s piperazine-pyridyl motif may similarly target aminergic receptors, though the thiazole group could alter selectivity .
- Kinase Inhibition Potential: Pyrimido-pyrimidinone derivatives in (e.g., compound 3d) target kinases via acrylamide groups. The target’s amide-thiazole structure lacks this electrophilic warhead but may still interact with ATP-binding pockets.
Physicochemical Properties
- Solubility : The pyridyl group in the target compound may improve aqueous solubility compared to 7d/7e’s aryl substituents.
- pKa : The basic pyridine nitrogen (pKa ~4.8) could protonate at physiological pH, enhancing membrane permeability.
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